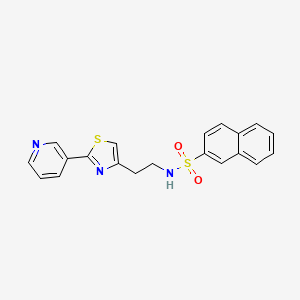

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound that features a combination of pyridine, thiazole, and naphthalene sulfonamide moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic synthesis. One common route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki or Heck coupling, using appropriate pyridine derivatives.

Linking the Thiazole and Pyridine Rings: This step often involves the use of a linker, such as an ethyl group, which can be introduced through alkylation reactions.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

Structural Components and Potential Reactions

The compound contains several functional groups that can participate in various chemical reactions:

-

Thiazole Ring : Thiazoles are known for their versatility in organic synthesis, participating in reactions such as nucleophilic substitution, electrophilic addition, and metal-catalyzed cross-coupling reactions .

-

Pyridine Substituent : Pyridine rings can engage in reactions like nucleophilic aromatic substitution and can act as ligands in metal complexes .

-

Naphthalene Sulfonamide Group : Sulfonamides can undergo reactions typical for sulfonamides, including hydrolysis and nucleophilic substitution.

Potential Chemical Reactions

Given the structural components, potential chemical reactions for N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide include:

-

Nucleophilic Substitution : The thiazole and pyridine rings could undergo nucleophilic substitution reactions, potentially replacing existing substituents with new nucleophiles.

-

Electrophilic Addition : The thiazole ring might participate in electrophilic addition reactions, especially if activated by electron-donating groups.

-

Cross-Coupling Reactions : Both the thiazole and pyridine rings could be involved in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

-

Hydrolysis : The sulfonamide group could undergo hydrolysis under acidic or basic cond

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide has been investigated for its potential therapeutic properties, including:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its effectiveness against human liver cancer cells (HepG2), showing a significant reduction in cell viability at concentrations above 10 µM .

- Antimicrobial Properties : The compound has shown promising results against multidrug-resistant bacterial strains. In vitro tests revealed significant antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor:

- Alpha-glucosidase Inhibition : Studies have indicated that derivatives of this compound can effectively inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism, which may have implications for diabetes management .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies suggest that the compound can bind effectively to specific receptors and enzymes, enhancing its potential as a therapeutic agent .

Case Study 1: Anticancer Activity

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed remarkable activity against HepG2 cells. The selectivity index was significantly higher than that of methotrexate, indicating its potential as an anticancer drug candidate .

Case Study 2: Antibacterial Efficacy

A recent investigation evaluated the antibacterial activity of several thiazole derivatives, including this compound). The compound demonstrated significant efficacy against MRSA strains, with MIC values indicating superior activity compared to traditional antibiotics like linezolid .

Mecanismo De Acción

The mechanism of action of N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridine rings can bind to active sites, inhibiting or modulating the activity of these targets. The sulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

- N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide

Uniqueness

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is unique due to the combination of its structural components. The naphthalene sulfonamide group provides additional aromaticity and potential for π-π interactions, which can enhance binding affinity and specificity compared to similar compounds with simpler aromatic systems.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new therapeutic agents and advanced materials.

Actividad Biológica

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes:

- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.

- Naphthalene Sulfonamide : A naphthalene ring substituted with a sulfonamide group.

The combination of these functional groups contributes to the compound's diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole and naphthalene moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups enhance antibacterial efficacy, which is relevant for derivatives like this compound .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| This compound | S. aureus | 10 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating its potential as a novel anticancer agent .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A431 | 8.5 | 15 |

| Jurkat | 7.0 | 12 |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented in several studies. One compound similar to this compound exhibited a median effective dose (ED50) of 18.4 mg/kg in animal models, demonstrating significant protective effects against seizures induced by pentylenetetrazole (PTZ) .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival, particularly in cancer cells.

- Interaction with Cellular Membranes : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane integrity and function.

- Modulation of Signaling Pathways : It may interfere with signaling pathways associated with inflammation and cell growth.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound significantly inhibited bacterial growth, supporting its potential use in treating resistant infections .

Case Study 2: Cancer Treatment

In preclinical trials, the compound was tested on tumor-bearing mice models. Results showed a marked reduction in tumor size compared to control groups treated with placebo, reinforcing its potential as an anticancer therapeutic agent .

Propiedades

IUPAC Name |

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S2/c24-27(25,19-8-7-15-4-1-2-5-16(15)12-19)22-11-9-18-14-26-20(23-18)17-6-3-10-21-13-17/h1-8,10,12-14,22H,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKFQJDNZYVPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CSC(=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.